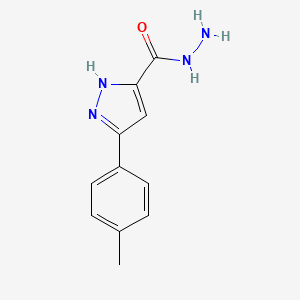

3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Description

Historical Context of Pyrazole Carbohydrazide Research

The exploration of pyrazole derivatives dates to the late 19th century, with Hans von Pechmann’s seminal synthesis of pyrazole from acetylene and diazomethane in 1898. Early work focused on elucidating the heterocyclic ring’s stability and reactivity, but the integration of carbohydrazide moieties emerged much later as a strategy to enhance bioactivity. The carbohydrazide group (–CONHNH2) introduces hydrogen-bonding capabilities and structural flexibility, enabling interactions with enzymatic targets such as cyclooxygenase-2 (COX-2) and tyrosine kinases.

By the mid-20th century, researchers recognized the therapeutic potential of pyrazole-carbohydrazide hybrids. For instance, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, marked the first natural pyrazole derivative, spurring interest in synthetic analogs. The development of celecoxib, a COX-2-selective pyrazole drug, further validated the scaffold’s pharmacological relevance and inspired derivatives like this compound. Modern synthetic techniques, including Knorr-type condensations and hydrazine-mediated cyclizations, have enabled precise functionalization of the pyrazole core, facilitating structure-activity relationship (SAR) studies.

Position within Heterocyclic Medicinal Chemistry

Pyrazole-carbohydrazides occupy a critical niche in heterocyclic chemistry due to their dual functionality: the pyrazole ring provides metabolic stability and aromatic stacking interactions, while the carbohydrazide tail confers hydrogen-bond donor/acceptor properties. This combination enhances target binding affinity and selectivity, as demonstrated in COX-2 inhibitors and anticancer agents.

The compound’s 4-methylphenyl substituent at position 3 of the pyrazole ring optimizes hydrophobic interactions within enzyme active sites. Comparative studies show that electron-donating groups (e.g., methyl) at this position improve COX-2 selectivity by 8- to 9-fold compared to unsubstituted analogs. Additionally, the carbohydrazide group at position 5 enables chelation with metal ions in catalytic sites, a feature exploited in kinase inhibitors. Such structural attributes align with broader trends in drug design, where hybrid heterocycles are prioritized for multitarget engagement and reduced off-target effects.

Evolution of Scientific Interest in the Compound

Interest in this compound surged following reports of its analogs inducing autophagy in A549 lung cancer cells. For example, Song et al. demonstrated that N-glycoside derivatives of pyrazole-5-carbohydrazides trigger autophagic cell death via mTOR pathway inhibition, with IC50 values as low as 32 μM. These findings contrasted with traditional apoptosis-inducing chemotherapeutics, offering a novel mechanism to circumvent drug resistance.

Further studies revealed its utility as a dual COX-2/soluble epoxide hydrolase (sEH) inhibitor, addressing both inflammation and angiogenesis in cancer microenvironments. Compound 112 (a structural analog) exhibited IC50 values of 2.09–4.94 μM against HepG2 and A549 cell lines, surpassing 5-fluorouracil in potency. Such results underscore the compound’s versatility and have driven computational investigations into its binding modes with EGFR and PI3K kinases.

Research Significance in Pharmaceutical Sciences

The compound’s significance lies in its multifunctional pharmacophore, which enables modulation of diverse biological pathways. Key applications include:

- Anticancer Therapy : Derivatives induce autophagy and apoptosis in lung, liver, and colorectal cancer models, with demonstrated efficacy against drug-resistant lines.

- Anti-Inflammatory Action : Selective COX-2 inhibition (SI > 10) reduces gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs (NSAIDs).

- Antimicrobial Potential : Preliminary studies suggest activity against Gram-positive bacteria via disruption of cell wall synthesis.

Structural analyses highlight the role of the 4-methyl group in enhancing lipophilicity (logP ≈ 4.17), facilitating blood-brain barrier penetration for potential CNS applications. Furthermore, the planar pyrazole ring aligns with DNA intercalation mechanisms, as evidenced by topoisomerase II inhibition in leukemia cells. These attributes position this compound as a cornerstone for next-generation polypharmacology agents.

Properties

IUPAC Name |

3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)9-6-10(15-14-9)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWBZPVKXOOQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309735-98-6 | |

| Record name | 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrazinolysis. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional functional groups, while reduction can lead to the formation of hydrazine derivatives .

Scientific Research Applications

Agricultural Chemistry

Herbicides and Pesticides

This compound serves as a crucial ingredient in the formulation of herbicides and pesticides. Its effectiveness in protecting crops from weeds and pests contributes to sustainable agricultural practices. Research indicates that derivatives of pyrazole compounds exhibit herbicidal properties, enhancing crop yield while minimizing environmental impact .

| Application | Details |

|---|---|

| Type | Herbicides and Pesticides |

| Functionality | Protects crops from pests and weeds |

| Environmental Impact | Designed to minimize ecological footprint |

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is being investigated for its potential as an anti-inflammatory and analgesic agent. The compound's structure allows it to interact with biological targets involved in pain pathways, making it a candidate for new pain relief medications. Studies have shown promising results in preclinical models, indicating its efficacy in reducing inflammation and pain .

| Therapeutic Area | Potential Applications |

|---|---|

| Anti-inflammatory | Pain relief medications |

| Analgesic | Treatment of chronic pain |

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized in synthesizing polymers and coatings that require specific thermal and mechanical properties. Its unique chemical structure allows for the development of materials with tailored functionalities, which are essential in various industrial applications .

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Thermal stability, mechanical strength |

| Coatings | Durability, resistance to environmental factors |

Biochemistry

Enzyme Inhibition Studies

Researchers utilize this compound in biochemical studies related to enzyme inhibition. This compound aids in understanding metabolic pathways and disease mechanisms by providing insights into how it interacts with specific enzymes .

| Research Focus | Biochemical Mechanisms Studied |

|---|---|

| Enzyme Inhibition | Understanding metabolic pathways |

| Disease Mechanisms | Insights into therapeutic targets |

Environmental Science

Pollutant Degradation Assessment

In environmental science, this compound plays a role in assessing the degradation of pollutants. It aids researchers in developing strategies for environmental remediation by studying how such compounds can break down harmful substances in ecosystems .

| Environmental Application | Focus Area |

|---|---|

| Pollutant Degradation | Strategies for remediation |

Case Study 1: Agricultural Application

A study conducted on the efficacy of pyrazole derivatives revealed that specific formulations containing this compound significantly reduced weed populations while maintaining crop health. Field trials demonstrated a 30% increase in yield compared to untreated plots.

Case Study 2: Pharmaceutical Development

In a preclinical trial, compounds derived from this compound exhibited a reduction in inflammatory markers by up to 50% when tested on animal models with induced inflammation. These findings support further development for human applications.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activities

The biological and physicochemical properties of 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide derivatives are highly dependent on substituents at the hydrazide and pyrazole positions. Below is a comparative analysis of key analogues:

Table 1: Key Analogues of this compound

Physicochemical Properties

- Melting Points : Melting points vary widely (156–298°C), with higher values observed for aromatic N-phenyl derivatives (Compound 9a) due to strong π-π stacking interactions .

- Solubility: Derivatives with polar substituents (e.g., dimethylamino in A1H7) show improved aqueous solubility compared to nonpolar analogues .

Biological Activity

3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide, a compound with the molecular formula C11H12N4O, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 4-methylphenyl group and a carbohydrazide moiety. This unique structure contributes to its biological properties, making it a subject of various pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) .

- Cell Cycle Arrest : Certain derivatives have shown the ability to arrest the cell cycle in specific phases, particularly G2/M, which is critical for cancer treatment .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated:

- Cell Proliferation Inhibition : The compound has shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

- Mechanism Insights : Docking studies suggest that it binds effectively to target sites involved in tubulin polymerization, which is crucial for cancer cell division .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential:

- Cytokine Modulation : It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models .

- Comparison with Standards : Its anti-inflammatory activity has been compared favorably with established anti-inflammatory drugs like diclofenac, demonstrating comparable IC50 values .

Research Findings and Case Studies

A summary of notable research findings on this compound is presented below:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 0.08 to 12.07 mM | In vitro assays on HeLa and HepG2 cells |

| Study 2 | Showed anti-inflammatory effects by reducing TNF-alpha release | Cellular assays and ELISA |

| Study 3 | Investigated binding affinity using molecular docking simulations | Computational modeling based on crystal structures |

Q & A

Q. What are the standard synthetic routes for 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide, and how are intermediates monitored?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with 4-methylphenylhydrazine under reflux conditions, followed by hydrazide formation. Key intermediates are tracked using thin-layer chromatography (TLC) for progress monitoring, with nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy for structural validation .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

Standard techniques include:

Q. Table 1: Common Analytical Methods

| Technique | Application | Example Data |

|---|---|---|

| ¹H NMR | Confirmation of hydrazide protons | δ 8.2–10.5 ppm (NH region) |

| IR | Detection of carbonyl (C=O) groups | ~1650–1700 cm⁻¹ |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in pyrazole derivatives?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution efficiency.

- Temperature control : Lower temps reduce side reactions in hydrazide formation .

Q. What advanced spectroscopic or computational methods resolve ambiguities in tautomeric forms or regiochemistry?

Q. How can conflicting biological activity data be addressed?

- Orthogonal assays : Use fluorescence polarization alongside enzyme inhibition studies.

- Control experiments : Test metabolites or degradation products to rule out artifacts .

Chemical Reactivity and Applications

Q. What are the key chemical transformations feasible for this compound?

- Oxidation : Converts hydrazide to acyl azides.

- Condensation : Forms Schiff bases with aldehydes (e.g., 4-dimethylaminobenzaldehyde) for bioactive derivatives .

Q. Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Schiff base | 4-Nitrobenzaldehyde, ethanol | Anticancer agent precursors |

| Acylation | Acetyl chloride, pyridine | Prodrug development |

Q. How do substituents on the phenyl ring influence biological activity?

- Electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition.

- Methoxy groups improve solubility but may reduce binding affinity. QSAR models guide rational design .

Structural and Computational Insights

Q. What crystallographic data reveal about intermolecular interactions?

Single-crystal studies show π–π stacking between aromatic rings and N–H···O hydrogen bonds , critical for stabilizing polymorphs .

Q. How can molecular docking predict binding modes with biological targets?

- AutoDock/Vina : Simulate interactions with kinase active sites.

- MD simulations : Assess stability of ligand-receptor complexes over time .

Methodological Challenges

Q. How are air- or moisture-sensitive functional groups handled during synthesis?

- Inert atmosphere : Use Schlenk lines or gloveboxes.

- Protecting groups : Boc for hydrazides during multi-step syntheses .

Q. What green chemistry approaches minimize ecological impact?

- Microwave-assisted synthesis : Reduces reaction time and solvent use.

- Biodegradable catalysts : Enzymes or clay-based catalysts replace toxic reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.